Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate
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Overview
Description
Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate is a complex organic compound belonging to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying various biological processes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
Strychnine: An alkaloid used as a pesticide.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C14H17BrN2O2 |
---|---|
Molecular Weight |
325.20 g/mol |
IUPAC Name |
ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole-5-carboxylate |
InChI |
InChI=1S/C14H17BrN2O2/c1-2-19-14(18)17-12-6-7-16-8-10(12)9-4-3-5-11(15)13(9)17/h3-5,10,12,16H,2,6-8H2,1H3/t10-,12-/m1/s1 |
InChI Key |
DAPKLRKGDWGPJF-ZYHUDNBSSA-N |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2CCNC[C@@H]2C3=C1C(=CC=C3)Br |
Canonical SMILES |
CCOC(=O)N1C2CCNCC2C3=C1C(=CC=C3)Br |
Origin of Product |
United States |
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